(2R,3S)-2-methylcitrate(3-)
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Overview
Description
(2R,3S)-2-methylcitrate(3-) is a 2-methylcitrate(3-). It is a conjugate base of a (2R,3S)-2-methylcitric acid.
Scientific Research Applications
1. Role in the Methylcitrate Cycle
(2R,3S)-2-Methylcitrate plays a crucial role in the methylcitrate cycle, a pathway in bacteria and fungi for the oxidation of propanoate to pyruvate. Research has successfully achieved stereocontrolled synthesis of (2R,3S)-2-methylisocitrate, a central intermediate in this cycle, starting from lactic acid (Darley et al., 2003).
2. Stereoisomeric Configurations in Microbial Enzymes
Studies on methylcitric acid produced by si-citrate synthase and methylcitrate synthase in Candida lipolitica indicate that (2R,3S)-2-methylcitrate is produced by the methylcitrate synthase enzyme, highlighting the stereospecificity of this microbial enzyme (Rooyen et al., 1994).
3. Metabolic Pathways in Escherichia coli
Research on E. coli has shown that the oxidation of propionate to pyruvate involves the isomerization of (2S,3S)-methylcitrate to (2R,3S)-2-methylisocitrate, requiring enzymes like methylcitrate dehydratase and aconitase (Brock et al., 2002).
4. Stereoselective Synthesis and Catalysis
Studies have explored the stereoselective synthesis and catalysis of molecules related to (2R,3S)-2-methylcitrate, providing insights into the stereochemical dynamics of the compounds (Tai et al., 1979).
5. Biosynthesis and Isomer Analysis
Research has been conducted to understand the biosynthesis of methylcitrate, including the formation of its diastereoisomers, which has implications for metabolic diseases like propionic acidaemia (Weidman & Drysdale, 1979).
6. Methylcitric Acid Cycle in Bacillus subtilis
The methylcitric acid cycle in Bacillus subtilis strain 168 has been characterized, demonstrating the role of (2R,3S)-2-methylcitrate in this pathway and its potential implications for microbial metabolism (Reddick et al., 2017).
7. Microbial Production and Therapeutic Potential
(2R,3S)-isocitric acid, closely related to (2R,3S)-2-methylcitrate, has been explored for its microbial synthesis and potential therapeutic applications, suggesting similar possibilities for (2R,3S)-2-methylcitrate (Kamzolova & Morgunov, 2019).
8. Characterization in Medical Diagnostics
Characterization of methylcitrate, including (2R,3S)-2-methylcitrate, has been instrumental in medical diagnostics, particularly for conditions like propionic acidaemia and methylmalonic aciduria (Krawczyk & Martyniuk, 2007).
Properties
Molecular Formula |
C7H7O7-3 |
---|---|
Molecular Weight |
203.13 g/mol |
IUPAC Name |
(2R,3S)-2-hydroxybutane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C7H10O7/c1-3(5(10)11)7(14,6(12)13)2-4(8)9/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/p-3/t3-,7-/m1/s1 |
InChI Key |
YNOXCRMFGMSKIJ-WVBDSBKLSA-K |
Isomeric SMILES |
C[C@H](C(=O)[O-])[C@](CC(=O)[O-])(C(=O)[O-])O |
SMILES |
CC(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |
Canonical SMILES |
CC(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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